4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid
Description
Historical Context of Pyrazole Chemistry
The foundation of pyrazole chemistry was established in 1883 when German chemist Ludwig Knorr first coined the term "pyrazole" and discovered the antipyretic action of pyrazole derivatives in human subjects. Knorr's accidental discovery of antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) while attempting to synthesize quinoline derivatives with antipyretic activity marked a pivotal moment in heterocyclic chemistry, demonstrating the compound's analgesic, antipyretic, and antirheumatic properties. This serendipitous finding stimulated widespread interest in pyrazole chemistry and established the foundation for modern pyrazole research. The classical synthesis method developed by German chemist Hans von Pechmann in 1898 involved the reaction of acetylene with diazomethane to produce pyrazole, representing one of the earliest systematic approaches to pyrazole synthesis.
The structural elucidation of pyrazoles revealed them to be five-membered heterocyclic compounds characterized by three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, forming what is now recognized as an azole ring system. The discovery of the first natural pyrazole, 1-pyrazolyl-alanine, isolated from watermelon seeds in 1959, challenged the previous assumption that pyrazoles could not occur naturally and expanded the scope of pyrazole research into natural product chemistry. Throughout the twentieth century, pyrazole chemistry evolved from these foundational discoveries to encompass sophisticated synthetic methodologies, with the Knorr pyrazole synthesis becoming a cornerstone reaction involving the condensation of 1,3-diketones with hydrazines under catalytic acid conditions.
Significance of Halogenated Pyrazole Derivatives
Halogenated pyrazole derivatives have emerged as particularly significant compounds in modern medicinal chemistry and materials science due to their enhanced biological activity and unique chemical properties. The introduction of halogen atoms into pyrazole structures fundamentally alters their electronic characteristics, lipophilicity, and binding affinity to biological targets, often resulting in improved pharmacological profiles compared to their non-halogenated counterparts. Research has demonstrated that halogenated pyrazoles serve as important synthons in transition-metal-catalyzed coupling reactions, particularly in carbon-carbon and carbon-nitrogen bond formation, making them valuable building blocks for complex molecule synthesis.
The systematic investigation of halogenated pyrazole derivatives has revealed their exceptional utility in pesticide chemistry, with compounds containing halopyrazole motifs showing significant insecticidal activity against various agricultural pests. Studies on halopyrazole matrine derivatives have demonstrated that the introduction of halogenated pyrazole groups can significantly improve insecticidal activity, with 3-halogenated derivatives showing superior performance compared to 4-halogenated analogues. The corrected mortality rates of these compounds against target insects reached up to 96 percent, representing a substantial improvement over non-halogenated parent compounds.
The halogen bonding properties of brominated and iodinated pyrazoles have been extensively studied using advanced spectroscopic techniques, revealing their potential as "magic bullets" for biochemical structure determination. The combination of halogen-bonding and hydrogen-bonding capabilities possessed by 4-bromopyrazole and 4-iodopyrazole has led to their designation as particularly valuable compounds for studying intermolecular interactions. Nuclear quadrupole coupling constant measurements have shown that these halopyrazoles form halogen bonds comparable in strength to those formed by conventional halogen bond donors.
Position of 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid in Chemical Literature
The specific compound this compound occupies a unique position in the chemical literature as a representative example of multiply-substituted pyrazole derivatives featuring both halogen and carboxylic acid functionalities. This compound exemplifies the modern trend toward complex polysubstituted heterocycles that combine multiple functional groups to achieve enhanced biological activity and chemical versatility. The systematic nomenclature and structural characterization of this compound reflect advances in analytical chemistry and computational modeling that have enabled precise identification and study of such complex molecules.
Database entries in PubChem and related chemical repositories document this compound with the Chemical Abstracts Service registry number 1350443-32-1, establishing its formal recognition in the global chemical literature. The availability of detailed structural data, including International Chemical Identifier strings and Simplified Molecular Input Line Entry System representations, facilitates computational modeling and database searches for researchers investigating related compounds. The compound's presence in multiple chemical databases, including ChemSpider and various commercial chemical catalogs, indicates its accessibility for research purposes and potential commercial significance.
Related derivatives, such as the N-methylated analogue 4-bromo-3-(3-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, have also been documented in the literature, suggesting systematic exploration of structure-activity relationships within this chemical class. The existence of positional isomers, including 4-bromo-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, demonstrates the fine-tuning of molecular properties through subtle structural modifications. These compounds collectively represent a focused research area investigating the effects of halogen positioning and substitution patterns on molecular properties and biological activity.
Research Significance and Applications Overview
The research significance of this compound extends across multiple domains of chemical science, from fundamental synthetic methodology to applied pharmaceutical research. The compound serves as a representative example of modern heterocyclic chemistry, where multiple functional groups are strategically positioned to optimize molecular properties for specific applications. The presence of both electron-withdrawing halogen substituents and a carboxylic acid group creates a molecular scaffold with diverse reactivity patterns, enabling various chemical transformations and biological interactions.
Recent developments in halogenated pyrazole synthesis have highlighted the importance of direct carbon-hydrogen halogenation methodologies, with metal-free protocols providing efficient access to 4-halogenated pyrazole derivatives under mild reaction conditions. These synthetic advances have made compounds like this compound more accessible for research applications, facilitating broader investigation of their properties and potential uses. The scalability of these synthetic methods, demonstrated through gram-scale preparations, indicates the feasibility of producing sufficient quantities for comprehensive biological and materials testing.
The therapeutic potential of pyrazole derivatives has been extensively documented, with numerous compounds in this class progressing to clinical development for various medical conditions. The structural features present in this compound align with pharmacophore requirements identified for several therapeutic targets, suggesting potential applications in drug discovery programs. The carboxylic acid functionality provides opportunities for prodrug strategies and conjugation chemistry, while the halogen substituents offer sites for further structural modification through cross-coupling reactions.
Modern pharmaceutical research has increasingly focused on pyrazole derivatives as privileged scaffolds, with the number of pyrazole-containing drugs approved after 2016 demonstrating the continued importance of this heterocyclic system. The emergence of pyrazole derivatives in treating diverse conditions, from cancer to infectious diseases, underscores the versatility of this chemical class and positions compounds like this compound as valuable research tools for exploring new therapeutic applications.
Properties
IUPAC Name |
4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-7-8(13-14-9(7)10(15)16)5-2-1-3-6(12)4-5/h1-4H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFAYBEBCABHUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701194089 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1350443-32-1 | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1350443-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-3-carboxylic acid, 4-bromo-5-(3-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701194089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid typically follows a multi-step process:
- Formation of the pyrazole core via condensation of hydrazines with appropriate β-unsaturated carbonyl compounds or esters.
- Selective bromination at the 4-position of the pyrazole ring.
- Introduction or retention of the 3-(3-chlorophenyl) substituent.
- Conversion of ester intermediates to the corresponding carboxylic acid.
This strategy ensures regioselective halogenation and functional group compatibility, which are critical for obtaining the target molecule in high purity and yield.
Preparation via Condensation and Bromination (Literature Method)
A well-documented approach involves the condensation of crotonate or β-chloro carboxylic acid derivatives with 3-chlorophenyl hydrazine, followed by bromination at the 4-position of the pyrazole ring and subsequent oxidation to the carboxylic acid.
Step 1: Pyrazole ring formation
Reaction of ethyl crotonate or β-chloro crotonate with 3-chlorophenyl hydrazine under reflux in ethanol or acetonitrile to form ethyl 3-(3-chlorophenyl)-1H-pyrazole-5-carboxylate intermediates.Step 2: Bromination
Treatment of the pyrazole ester with phosphorus oxybromide (POBr3) or bromine in the presence of PBr3 to selectively brominate the 4-position on the pyrazole ring.Step 3: Hydrolysis
Conversion of the ester group to the carboxylic acid by hydrolysis under acidic or basic conditions.
Reaction conditions and yields from literature:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrazole formation | 3-chlorophenyl hydrazine + crotonate ester, reflux | 80–90 °C | 3–6 hours | 70–85 | Ethanol or acetonitrile as solvent |
| Bromination | POBr3 or Br2 + PBr3 | 80–90 °C | 1–2 hours | 75–90 | Selective 4-position bromination |
| Hydrolysis | Aqueous acid/base | Ambient to reflux | 2–4 hours | 80–95 | Converts ester to carboxylic acid |
This method is supported by detailed studies such as those published in The Journal of Organic Chemistry (2018), which describe the condensation-bromination-oxidation sequence to prepare 3-bromo- and 3-chloropyrazoles with good regiocontrol and yields.
Continuous Reaction Process from Patent Literature
A patented process (CN111072630A) outlines a continuous synthesis route for bromopyrazole intermediates closely related to the target compound. The process involves:
- Reaction of maleic acid diester with 3-chloro-substituted hydrazinopyridine analogs in alkaline solution to form a sodium salt intermediate.
- Subsequent reaction of this intermediate with phosphorus oxybromide to introduce the bromine atom at the pyrazole ring.
- The process avoids the use of acetic acid and sodium bicarbonate, reducing by-products and wastewater generation.
- Reaction temperatures are maintained at 80–90 °C with controlled addition of reagents.
- Improved yield and purity due to continuous reaction and elimination of side reactions.
- Simplified operation and environmental benefits due to reduced waste.
- Scalability for industrial production.
Alternative Synthetic Routes and Characterization
Other synthetic routes involve the use of substituted hydrazines and aromatic aldehydes or ketones to generate pyrazole derivatives, followed by bromination and oxidation steps. For example, refluxing mixtures of substituted phenyl hydrazines with β-ketoesters in ethanol for extended periods (6 hours) can yield pyrazole derivatives, which are then purified by crystallization.
Characterization data such as NMR (both ^1H and ^13C), IR spectroscopy, and melting points confirm the structure and purity of the synthesized compounds. These data are crucial for verifying the success of the synthetic route and the integrity of the target molecule.
Summary Table of Preparation Methods
Research Findings and Analysis
Regiocontrol: The use of phosphorus oxybromide enables selective bromination at the 4-position of the pyrazole ring without affecting other sensitive sites, which is critical for the target compound.
Yield Optimization: Continuous reaction processes reduce side reactions and improve overall yield and purity, making them attractive for industrial applications.
Environmental Considerations: Avoiding acetic acid and sodium bicarbonate in the process reduces hydrolysis by-products and wastewater, aligning with green chemistry principles.
Scalability: The described methods have been demonstrated at scales suitable for process development, with potential for further scale-up.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can form 4-azido-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential anti-inflammatory , antimicrobial , and anticancer properties. Its structure allows it to interact with various biological targets, making it a valuable building block for drug design.
- Case Study : Research has shown that pyrazole derivatives exhibit significant activity against certain cancer cell lines. For instance, a study demonstrated that compounds similar to 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid can inhibit tumor growth by modulating specific enzyme activities involved in cancer progression.
Material Science
In material science, this compound can be used to synthesize novel materials with unique electronic or optical properties. Its ability to form coordination complexes can lead to the development of advanced materials for electronic applications.
- Data Table: Material Properties of Pyrazole Derivatives
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Optical Activity | Present |
Biological Studies
The compound serves as a probe for studying biological pathways and interactions, particularly those involving brominated pyrazole derivatives. It can help elucidate mechanisms of action in various biochemical processes.
- Case Study : A study utilized similar compounds as probes to investigate the role of brominated pyrazoles in modulating signaling pathways associated with inflammation .
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid | Lacks one bromine atom |
| 4-bromo-1H-pyrazole-5-carboxylic acid | Lacks the phenyl group |
| 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid | Substitutes chlorine for bromine |
Uniqueness
The unique combination of two bromine atoms and a carboxylic acid group imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications.
Mechanism of Action
The mechanism of action of 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Electronic and Steric Properties
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:
Table 1: Structural and Molecular Comparison
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The 3-chlorophenyl group in the target compound is electron-withdrawing, enhancing electrophilicity and stability compared to the methoxy-substituted analogue (electron-donating) .
- Heterocyclic vs.
- Carboxylic Acid Position : The carboxylic acid at position 5 (vs. position 3 in fluorophenyl derivatives) affects solubility and coordination with metal ions in biological systems .
Crystallographic and Computational Insights
- Structural Analysis : SHELX software is widely used for refining pyrazole derivatives’ crystal structures, though specific data for the target compound is lacking .
- Collision Cross-Section Predictions : For 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, computational models predict interaction profiles based on SMILES and InChI data, aiding in drug design .
Biological Activity
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory, antibacterial, and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1350443-32-1
- Molecular Formula : C10H7BrClN3O2
- Molecular Weight : 301.52 g/mol
1. Anti-inflammatory Activity
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from the pyrazole nucleus have shown effectiveness in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming standard anti-inflammatory drugs like dexamethasone .
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |
|---|---|---|---|
| Dexamethasone | 76 | 86 | 1 |
| Compound A | 61 | 76 | 10 |
| Compound B | 85 | 93 | 10 |
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Studies indicate that pyrazole derivatives can inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for some derivatives ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics .
Table 2: Antibacterial Activity
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic |
|---|---|---|
| E. coli | 40 | Ceftriaxone |
| Staphylococcus aureus | 50 | Ampicillin |
3. Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, certain derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer). The mechanism of action often involves the induction of apoptosis and cell cycle arrest at specific phases .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF-7 | 225 |
| Compound D | HeLa | 150 |
Study on Anti-inflammatory Effects
In a study conducted by Sivaramakarthikeyan et al., a series of substituted pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using a carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited significant reduction in edema compared to the control group, suggesting their potential as therapeutic agents for inflammatory diseases .
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of pyrazole derivatives against Mycobacterium tuberculosis (MTB). The synthesized compounds were tested at concentrations as low as 6.25 µg/mL, with some showing inhibition rates comparable to the standard drug rifampicin .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-3-(3-chlorophenyl)-1H-pyrazole-5-carboxylic acid, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, a multi-step approach could start with halogenated phenylhydrazines reacting with β-keto acids, followed by bromination at the pyrazole C4 position. Key intermediates (e.g., pyrazole esters) are often oxidized to carboxylic acids using agents like pyridinium chlorochromate (PCC) in DMF . Characterization includes NMR (¹H/¹³C) to confirm regiochemistry, IR for carboxylic acid (-COOH) identification (~1700 cm⁻¹), and HPLC for purity assessment.
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and dihedral angles between aromatic rings. For instance, the pyrazole ring’s planarity and its orientation relative to the 3-chlorophenyl group (dihedral angles ~74.91°) can be quantified, resolving discrepancies between computational models (e.g., DFT) and experimental data . Data collection requires a Bruker SMART APEX CCD diffractometer, with refinement using SHELXL .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography on silica gel (ethyl acetate/hexane gradients) effectively separates pyrazole derivatives. Recrystallization from ethyl acetate or DCM/hexane mixtures yields high-purity crystals suitable for X-ray studies . TLC monitoring (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) ensures reaction progression.
Advanced Research Questions
Q. How do substituent electronic effects (Br, Cl) influence the compound’s spectroscopic properties and reactivity?
- Methodological Answer : Bromine’s electron-withdrawing nature deshields adjacent protons in ¹H NMR (e.g., C4-H appears downfield at δ ~8.2 ppm). Chlorine at the 3-phenyl position induces steric hindrance, altering rotational barriers in dynamic NMR studies. Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is modulated by halogen electronegativity, with bromine favoring Pd-catalyzed substitutions .
Q. What strategies address contradictions between computational models and experimental data in conformational analysis?
- Methodological Answer : Discrepancies in dihedral angles (e.g., DFT-predicted vs. X-ray-observed) are resolved by accounting for crystal packing forces. Hybrid QM/MM simulations incorporating solvent effects (e.g., DMSO polarity) improve agreement with photophysical data like emission spectra . IR frequency comparisons between experimental and computed spectra validate vibrational modes .
Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?
- Methodological Answer : Modifying the carboxylic acid group to amides or esters (e.g., methyl ester) enhances membrane permeability for biological assays. Introducing electron-donating groups (e.g., -OCH₃) on the phenyl ring alters π-π stacking interactions with target proteins. SAR studies require in vitro screening (e.g., enzyme inhibition assays) paired with molecular docking to identify key binding motifs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
